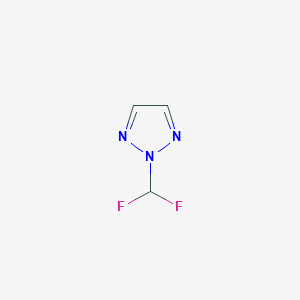

2-(Difluoromethyl)-2H-1,2,3-triazole

Description

Overview of Azole Heterocycles in Contemporary Chemical Synthesis and Applications

Azoles are a class of five-membered heterocyclic compounds containing at least one nitrogen atom and another non-carbon atom such as nitrogen, sulfur, or oxygen. wikipedia.org This structural motif is a cornerstone in contemporary chemical synthesis, with its derivatives forming the basis of numerous pharmaceuticals, agrochemicals, and functional materials. ontosight.aiijraset.com Heterocyclic compounds, in general, are present in approximately 85% of all bioactive compounds. tandfonline.com The versatility of azoles stems from their aromatic nature, ability to engage in various non-covalent interactions, and their relative stability. acs.org They are integral to many biomolecules, including the amino acid histidine. wikipedia.org In medicine, azole compounds are renowned for their antifungal properties, which work by inhibiting the production of ergosterol (B1671047), a vital component of fungal cell membranes. ontosight.ai The synthesis of azole compounds has evolved significantly, with numerous methods developed to create diverse and complex structures. ijraset.com

The Unique Role of Fluorine in Modulating Molecular Properties and Reactivity within Heterocyclic Systems

The introduction of fluorine into heterocyclic systems is a powerful strategy in modern medicinal chemistry. tandfonline.com Fluorine's high electronegativity and small size can dramatically alter a molecule's physicochemical properties. researchgate.net Incorporating fluorine can enhance metabolic stability, as the carbon-fluorine bond is strong and not commonly found in nature. tandfonline.comrsc.org This can improve a drug's half-life. Furthermore, fluorine can modulate the acidity or basicity of nearby functional groups, which can improve bioavailability and binding affinity to target proteins. tandfonline.comnih.gov The presence of fluorine can also increase lipophilicity, which may enhance a molecule's ability to permeate cell membranes. rsc.orgnih.gov It is estimated that over 20% of all pharmaceuticals on the market contain fluorine, a testament to its significant role in drug design. rsc.org

Historical Context and Evolution of 1,2,3-Triazole Chemistry

The chemistry of 1,2,3-triazoles has a rich history, with early synthesis methods being developed over a century ago. researchgate.net A pivotal moment in the evolution of 1,2,3-triazole chemistry was the development of the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne. wikipedia.orgmdpi.com This reaction, however, often resulted in a mixture of regioisomers. The advent of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), revolutionized the field. chemrxiv.orgfrontiersin.org This reaction is highly regioselective, yielding almost exclusively the 1,4-disubstituted 1,2,3-triazole isomer under mild conditions. acs.orgchemrxiv.org Further developments led to ruthenium-catalyzed reactions (RuAAC), which selectively produce the 1,5-disubstituted isomer. chemrxiv.org These advances have made 1,2,3-triazoles readily accessible building blocks for a wide range of applications. frontiersin.org

Specific Focus on the 2H-1,2,3-Triazole Isomer and its Tautomeric Considerations

The 1,2,3-triazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-isomers. acs.org The position of the proton on the nitrogen atoms of the triazole ring dictates the specific tautomer. In aqueous solution, the 2H-tautomer of 1,2,3-triazole is the predominant form. wikipedia.orgacs.orgrsc.org However, in the gas phase, the 2H-tautomer is estimated to be more stable than the 1H tautomer. nih.gov The synthesis of N2-substituted 1,2,3-triazoles can be challenging, as direct alkylation of the parent triazole often leads to a mixture of N1 and N2 isomers. researchgate.netresearchgate.net Specific synthetic strategies have been developed to favor the formation of the 2H-isomer, which is crucial for controlling the properties and biological activity of the final compound. researchgate.netorganic-chemistry.org

Research Significance and Potential Academic Impact of 2-(Difluoromethyl)-2H-1,2,3-triazole

The compound this compound is of significant research interest due to the combination of a difluoromethyl group and the 2H-1,2,3-triazole scaffold. The difluoromethyl group (CHF2) can serve as a bioisostere for a hydroxyl or thiol group, potentially forming hydrogen bonds and interacting with biological targets in unique ways. The incorporation of fluorine is known to enhance the pharmacological activity of triazole derivatives. nih.govresearchgate.net The 2H-substitution pattern provides a specific spatial arrangement of substituents that differs from the more commonly synthesized 1H-isomers, which could lead to novel biological activities and material properties. The academic impact of this compound lies in its potential to serve as a building block for new pharmaceuticals and functional materials with improved properties, stemming from the synergistic effects of its constituent parts. chemrxiv.org The exploration of its synthesis and reactivity will likely open new avenues in heterocyclic and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethyl)triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F2N3/c4-3(5)8-6-1-2-7-8/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAYUWMZTQIGRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 2 Difluoromethyl 2h 1,2,3 Triazole

Reaction Pathways and Transition State Analysis in its Formation

The formation of 2-(difluoromethyl)-2H-1,2,3-triazole typically involves the N-alkylation of the 1,2,3-triazole anion with a suitable difluoromethylating agent. The regioselectivity of this alkylation is a critical aspect, as the triazole anion has two potentially nucleophilic nitrogen atoms (N1 and N2), leading to the formation of 1-substituted and 2-substituted isomers, respectively.

The reaction pathway generally begins with the deprotonation of 1H-1,2,3-triazole using a base to form the triazolate anion. This anion exists in a tautomeric equilibrium. Subsequent reaction with a difluoromethyl source, such as bromodifluoromethane (B75531) (HCF₂Br) or other electrophilic difluoromethylating reagents, proceeds via a nucleophilic substitution (Sₙ2) mechanism.

Computational studies, often employing Density Functional Theory (DFT), on related N-alkylation reactions of 1,2,3-triazoles help to elucidate the transition states and predict the regiochemical outcome. nih.govmdpi.comnih.gov The regioselectivity is influenced by several factors:

Electronic Effects: The N2 position is often more electron-rich and sterically accessible, favoring attack at this site.

Counter-ion: The nature of the cation (e.g., Na⁺, K⁺, Cs⁺) associated with the triazolate anion can influence the N1/N2 ratio by coordinating with the nitrogen atoms.

Solvent: The polarity of the solvent can affect the solvation of the triazolate anion and the transition state energies, thereby altering the product distribution.

Reactant: The nature of the difluoromethylating agent can also play a role in the regioselectivity.

A plausible transition state for the Sₙ2 reaction involves the approach of the triazolate nitrogen to the carbon atom of the difluoromethylating agent, with the simultaneous departure of the leaving group. The geometry of this transition state and its associated energy barrier determine the reaction rate and selectivity. DFT calculations on analogous systems have shown that the transition state leading to the N2-isomer is often lower in energy, consistent with its frequent observation as the major product under kinetic control. researchgate.net

| Factor | Influence on N2-Selectivity | Rationale |

| Steric Hindrance | Generally Favors N2 | The N2 position is sterically less encumbered than the N1 position. |

| Electronic Density | Generally Favors N2 | The N2 position often exhibits higher nucleophilicity in the triazolate anion. |

| Solvent Polarity | Variable | Can influence the N1/N2 ratio by differential solvation of tautomers and transition states. |

| Counter-ion | Variable | The coordinating cation can direct the electrophile to either N1 or N2. |

Reactivity of the 2H-1,2,3-Triazole Nitrogen Atoms and the Difluoromethyl Group

The reactivity of this compound is dictated by the interplay between the aromatic triazole core and the electron-withdrawing difluoromethyl substituent.

2H-1,2,3-Triazole Nitrogen Atoms: The 2H-1,2,3-triazole ring is an aromatic system with three nitrogen atoms. researchgate.net The N1 and N3 atoms are pyridine-like, possessing lone pairs of electrons in sp² hybrid orbitals within the plane of the ring. These nitrogens are weakly basic and can be protonated or act as nucleophiles or ligands for metal coordination. nih.gov The N2 atom, to which the difluoromethyl group is attached, is pyrrole-like, with its lone pair contributing to the aromatic 6π-electron system. Consequently, the N2 atom is non-basic and non-nucleophilic. The electron-withdrawing nature of the difluoromethyl group further reduces the basicity of the N1 and N3 atoms compared to an N-alkyl-2H-1,2,3-triazole.

Difluoromethyl Group: The difluoromethyl (CF₂H) group possesses unique chemical properties. The two fluorine atoms are strongly electron-withdrawing, which polarizes the C-H bond. This polarization makes the hydrogen atom acidic and capable of acting as a hydrogen bond donor. While significantly less acidic than the C-H bond in compounds like fluoroform, the proton can be abstracted by very strong bases. However, direct deprotonation of the N-CF₂H group to form a nucleophilic anion is challenging and not a common reaction pathway. More typically, the CF₂H group influences the reactivity of the attached triazole ring through its inductive effect.

Rearrangement and Transformation Reactions

The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, particularly for 1,2,3-triazoles, where endocyclic and exocyclic heteroatoms exchange positions. wikipedia.org The classical Dimroth rearrangement typically requires a 5-amino-1-substituted-1,2,3-triazole, which undergoes ring opening to a diazo intermediate, followed by rotation and ring closure. rsc.org

For this compound itself, a classic Dimroth rearrangement is not feasible as it lacks the necessary exocyclic group. However, the underlying mechanistic principle of the Dimroth rearrangement—a thermally or catalytically induced ring-chain tautomerism—is highly relevant. This process involves the cleavage of the N1-N2 or N2-N3 bond to form a transient α-diazoimine intermediate.

The facility of this ring-opening is significantly influenced by the substituent at the N1 or N2 position. Electron-withdrawing groups, such as sulfonyl groups, are known to lower the activation energy for this process, making N-sulfonyl-1,2,3-triazoles versatile precursors for generating reactive intermediates. nih.govnih.gov The difluoromethyl group is also electron-withdrawing, suggesting that it could facilitate the ring-opening of the 2H-1,2,3-triazole ring under appropriate thermal or catalytic conditions, although likely to a lesser extent than a sulfonyl group. This potential for ring-opening is the gateway to various transformation reactions.

Transannulation reactions are powerful synthetic transformations where one heterocyclic ring is converted into another. For N-substituted 1,2,3-triazoles, these reactions typically proceed via the aforementioned ring-opening to an α-diazoimine, which is then intercepted by a catalyst (commonly Rh(II) or Ni(0)) to form a metal-bound imino carbene intermediate. nih.gov This reactive intermediate can then undergo cycloaddition with various partners, such as alkynes, nitriles, or olefins, to generate a diverse range of new heterocycles with concomitant extrusion of dinitrogen (N₂). nih.govresearchgate.net

While most extensively studied for N-sulfonyl triazoles, the principles of transannulation can be extended to this compound. A plausible mechanistic pathway for a rhodium(II)-catalyzed transannulation with a nitrile to form an imidazole (B134444) is as follows:

Coordination: The Rh(II) catalyst coordinates to the this compound.

Ring-Opening & N₂ Extrusion: The triazole ring opens, and molecular nitrogen is eliminated to form a rhodium-imino carbene intermediate. The difluoromethyl group remains attached to the imine nitrogen.

Nitrile Addition: A molecule of nitrile attacks the electrophilic carbene carbon, forming a nitrilium ylide intermediate.

Cyclization: The intermediate undergoes 1,5-cyclization.

Catalyst Regeneration: The Rh(II) catalyst is eliminated, yielding the substituted imidazole product.

The efficiency and outcome of such reactions would depend on the ability of the difluoromethyl group to facilitate the initial ring-opening step and the stability of the subsequent intermediates.

| Reaction Type | Intermediate | Reactant Partner | Product Heterocycle |

| Rh(II)-catalyzed Transannulation | Rhodium-imino carbene | Nitrile | Imidazole |

| Rh(II)-catalyzed Transannulation | Rhodium-imino carbene | Alkyne | Pyrrole |

| Ni(0)-catalyzed Transannulation | Nickel-imino carbene | Alkyne | Pyridine |

Catalytic Cycles and Ligand Effects in its Synthesis and Derivatization

Synthesis: Catalysis plays a pivotal role in the modern synthesis of 1,2,3-triazoles. mdpi.comnih.govresearchgate.net While the direct N2-difluoromethylation may not be catalytic, related syntheses of N2-aryl or N2-alkyl triazoles often employ copper or palladium catalysts. For instance, Buchwald's method for synthesizing 2H-1,2,3-triazoles involves a copper-catalyzed coupling of 1H-1,2,3-triazole with an aryl halide. researchgate.net The catalytic cycle typically involves:

Oxidative addition of the aryl halide to a Cu(I) complex.

Coordination of the triazolate anion to the copper center.

Reductive elimination to form the N-aryl bond and regenerate the Cu(I) catalyst.

Derivatization: The catalytic cycles for derivatization primarily involve the transannulation reactions discussed previously. In the rhodium(II)-catalyzed reactions, the catalyst, often a paddlewheel complex like dirhodium tetraacetate [Rh₂(OAc)₄], is central to the formation of the key imino carbene intermediate.

Ligand effects are crucial, particularly in asymmetric catalysis. nih.gov In the context of transannulation, chiral ligands on the rhodium catalyst can induce enantioselectivity in reactions that create new stereocenters. For example, in the reaction of an imino carbene with an olefin to form a cyclopropane, chiral carboxylate or carboxamidate ligands on the dirhodium center can effectively control the facial selectivity of the carbene addition. While not yet demonstrated specifically for this compound, studies with related N-sulfonyl triazoles have shown that modifying the catalyst's ligand sphere (e.g., from Rh₂(OAc)₄ to chiral variants like Rh₂(S-PTTL)₄) can dramatically influence the stereochemical outcome of the transformation. nih.gov This highlights the potential for developing asymmetric derivatizations of the title compound through careful catalyst and ligand design.

Computational and Theoretical Studies on 2 Difluoromethyl 2h 1,2,3 Triazole

Electronic Structure and Aromaticity Analysis

The electronic character of 2-(Difluoromethyl)-2H-1,2,3-triazole is fundamentally shaped by the interplay between the aromatic triazole ring and the electron-withdrawing difluoromethyl group. Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating this relationship.

The 1,2,3-triazole ring is an aromatic five-membered heterocycle. Its aromaticity stems from the cyclic delocalization of six π-electrons, fulfilling Hückel's rule. The nitrogen atoms within the ring contribute to the electronic landscape, with their lone pairs participating in the π-system to varying degrees. Theoretical studies on related 2-aryl-1,2,3-triazole systems have shown that the triazole ring maintains a high degree of planarity, a key characteristic of aromatic compounds. nih.govresearchgate.net

The introduction of the difluoromethyl group at the N2 position significantly modulates the electronic properties of the triazole ring. The high electronegativity of the fluorine atoms leads to a strong inductive (-I) effect, withdrawing electron density from the triazole system. This can be quantified by examining calculated parameters such as molecular electrostatic potential (MEP) maps and atomic charges. MEP maps for similar heterocyclic structures reveal regions of positive and negative electrostatic potential, identifying sites susceptible to nucleophilic or electrophilic attack. irjweb.com

Aromaticity itself can be quantified using various computational indices, including the Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of the ring, with negative values indicating aromatic character. For this compound, it is expected that NICS calculations would confirm the aromaticity of the triazole ring, although potentially slightly diminished compared to the unsubstituted parent triazole due to the electron-withdrawing nature of the CHF2 group.

Calculated Electronic Properties of a Model 2-Substituted-2H-1,2,3-triazole System

| Property | Calculated Value | Method/Basis Set | Significance |

|---|---|---|---|

| HOMO Energy | -4.6885 eV | DFT/B3LYP/6-311++ | Indicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. irjweb.com |

| LUMO Energy | -2.1660 eV | DFT/B3LYP/6-311++ | Represents the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. irjweb.com |

| HOMO-LUMO Gap | 2.5225 eV | DFT/B3LYP/6-311++ | A larger gap suggests higher kinetic stability and lower chemical reactivity. irjweb.com |

Note: Data presented is for a representative triazole derivative and serves as an illustrative example of typical computational outputs.

Conformation and Conformational Dynamics of the Difluoromethyl Group

The rotational behavior of the difluoromethyl group attached to the triazole ring is a key aspect of the molecule's dynamics. The bond between the N2 atom of the triazole and the carbon of the CHF2 group acts as a rotational axis. Theoretical calculations can map the potential energy surface associated with this rotation, identifying energy minima (stable conformations) and transition states (rotational barriers).

Computational studies on similar systems, such as o-fluoro-substituted azobenzenes, have used DFT to determine rotational barriers, which were found to be in the range of 6-9 kcal/mol. nih.gov A similar range could be anticipated for the rotation of the difluoromethyl group in this compound. The preferred conformation would likely be one that minimizes steric hindrance and optimizes electrostatic interactions between the CHF2 group and the triazole ring.

The dynamics of this rotation can be influenced by factors such as temperature and the solvent environment. At lower temperatures, the molecule would predominantly reside in its lowest energy conformation, while at higher temperatures, it could overcome the rotational barrier, leading to a more dynamic system. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are powerful tools for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its participation in further chemical transformations.

A critical step in elucidating a reaction mechanism is the identification and characterization of the transition state (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Computationally, a TS is located and confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes.

The activation energy is crucial for understanding reaction kinetics. According to transition state theory, a higher activation energy corresponds to a slower reaction rate. Computational methods can provide estimates of these energy barriers, allowing for the comparison of different possible reaction pathways and the prediction of the most favorable one. researchgate.net

Molecular Dynamics (MD) Simulations to Predict Molecular Interactions

While quantum chemical calculations are excellent for studying individual molecules or small molecular systems, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in a solvent or interacting with a biological macromolecule.

MD simulations model the movement of atoms and molecules over time based on a force field that describes the potential energy of the system. For this compound, MD simulations could be used to:

Study Solvation: Analyze how the molecule interacts with solvent molecules (e.g., water), including the formation of hydrogen bonds between the fluorine atoms or the triazole nitrogens and the solvent.

Predict Binding Modes: If the molecule is being investigated as a potential drug candidate, MD simulations can predict how it might bind to the active site of a target protein. Studies on other triazole derivatives have successfully used MD to understand their interactions with biological targets. nih.govresearchgate.netnih.gov The simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and assess the stability of the molecule-protein complex over time. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Difluoromethyl 2h 1,2,3 Triazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR techniques)

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 2-(Difluoromethyl)-2H-1,2,3-triazole in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the this compound molecule is expected to exhibit two main signals. Due to the C₂ᵥ symmetry of the 2H-1,2,3-triazole ring, the two protons at the C4 and C5 positions are chemically and magnetically equivalent, giving rise to a single sharp singlet. For the parent 2H-1,2,3-triazole, this signal appears around 7.85 ppm mdpi.com. The difluoromethyl group (-CHF₂) proton would appear as a characteristic triplet, a result of coupling to the two equivalent fluorine atoms (²JHF). The typical coupling constant for such an arrangement is in the range of 55-60 Hz. rsc.org The chemical shift of this proton would be significantly downfield due to the electronegativity of the attached nitrogen and fluorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would similarly reflect the molecule's symmetry. The two equivalent carbons of the triazole ring (C4 and C5) are expected to produce a single signal. In 2-substituted 1,2,3-triazoles, this peak is typically found in the range of 134-135 ppm researchgate.net. The carbon of the difluoromethyl group would appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF), with a large coupling constant, typically in the range of 250-280 Hz. rsc.org

¹⁹F NMR Spectroscopy: ¹⁹F NMR is crucial for confirming the presence and electronic environment of the difluoromethyl group. The spectrum is expected to show a single signal for the two equivalent fluorine atoms, which would appear as a doublet due to coupling with the single proton of the difluoromethyl group (²JFH). The chemical shift for N-CHF₂ groups typically falls in the range of -90 to -95 ppm (relative to CFCl₃) rsc.orgresearchgate.net.

2D NMR Techniques: Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be used to confirm assignments.

HSQC: Would show a direct correlation between the triazole protons and their attached carbons, as well as a correlation between the difluoromethyl proton and its carbon.

HMBC: Would reveal long-range couplings, confirming the connectivity. Key correlations would include the coupling between the triazole protons and both the difluoromethyl carbon and the triazole carbons. Additionally, a crucial correlation between the fluorine atoms and the difluoromethyl carbon would be observed in a ¹⁹F-¹³C HMBC experiment.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.9 | s | - | H4, H5 (Triazole) |

| ~7.5 | t | ²JHF ≈ 55-60 | N-CH F₂ | |

| ¹³C | ~135 | s | - | C4, C5 (Triazole) |

| ~115 | t | ¹JCF ≈ 250-280 | N-C HF₂ | |

| ¹⁹F | ~ -90 to -95 | d | ²JFH ≈ 55-60 | N-CHF₂ |

Mass Spectrometry (MS) Techniques (e.g., HRMS, ESI-MS) for Molecular Formula Confirmation

Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS, typically using Electrospray Ionization (ESI), is used to determine the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺). This experimental mass is then compared to the calculated mass for the molecular formula C₃H₃F₂N₃, providing unambiguous confirmation of the elemental composition with high precision.

Fragmentation Pattern: The mass spectrum of 1,2,3-triazoles is often characterized by specific fragmentation pathways. A prominent fragmentation process for the parent triazole ring is the loss of a molecule of nitrogen (N₂), resulting in an [M-28]⁺ fragment ion rsc.org. For this compound, other expected fragmentation pathways would involve the cleavage of the N-CHF₂ bond. The primary fragments would likely include the difluoromethyl cation [CHF₂]⁺ and the triazolide anion or related fragments.

Table 2: Expected Mass Spectrometry Data

| Technique | Measurement | Expected Result | Information Gained |

| HRMS (ESI) | Exact Mass of [M+H]⁺ | Calculated: 120.0316 | Confirms Molecular Formula: C₃H₄F₂N₃⁺ |

| MS/MS | Fragmentation Ions | [M-N₂]⁺, [CHF₂]⁺, [C₂H₂N]⁺ | Structural information from fragmentation pattern |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands.

C-H Stretching: Aromatic C-H stretching from the triazole ring would appear above 3100 cm⁻¹. The C-H stretch of the difluoromethyl group would be observed around 2900-3000 cm⁻¹.

Ring Vibrations: The triazole ring exhibits several characteristic vibrations, including C=N and N-N stretching, typically in the 1400-1600 cm⁻¹ region. Ring deformation modes are found at lower wavenumbers nih.govresearchgate.net.

C-F Stretching: The most intense bands in the spectrum are expected to be the symmetric and asymmetric C-F stretching vibrations of the difluoromethyl group, which typically appear in the 1100-1350 cm⁻¹ region rsc.org.

Raman Spectroscopy: Raman spectroscopy complements FT-IR, particularly for symmetric vibrations. The symmetric breathing vibration of the triazole ring, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. The symmetric C-F stretching mode would also be Raman active.

Table 3: Predicted Vibrational Spectroscopy Frequencies

| Wavenumber (cm⁻¹) | Vibration Type |

| 3120-3150 | Triazole C-H stretch |

| 2950-3000 | CHF₂ C-H stretch |

| 1400-1600 | C=N, N=N stretching (ring) |

| 1100-1350 | C-F stretching (strong) |

| 900-1200 | Triazole ring breathing/deformation |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to probe the electronic transitions within the molecule.

UV-Vis Spectroscopy: The 1,2,3-triazole ring is a π-electron system that exhibits characteristic electronic absorptions in the UV region. The parent 2H-1,2,3-triazole shows a strong absorption band around 205-210 nm, which is attributed to a π → π* transition mdpi.comresearchgate.net. The difluoromethyl group is electron-withdrawing but not chromophoric. Therefore, this compound is expected to have a similar absorption profile, possibly with a slight hypsochromic (blue) shift of the absorption maximum due to the inductive effect of the CHF₂ group.

Fluorescence Spectroscopy: Simple, non-conjugated 1,2,3-triazoles are generally not considered to be strongly fluorescent rsc.org. Significant emission is typically observed only when the triazole ring is part of a larger conjugated system or is substituted with a known fluorophore nih.govniscair.res.in. Therefore, this compound is not expected to exhibit significant fluorescence. Any observed emission would likely be weak and have a small Stokes shift.

Table 4: Predicted Electronic Spectroscopy Properties

| Spectroscopy | Parameter | Predicted Value | Transition |

| UV-Vis | λmax | ~200-210 nm | π → π* |

| Fluorescence | Emission | Negligible/Very Weak | - |

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While no experimental crystal structure for this compound has been reported in the literature, its molecular architecture can be predicted based on structures of similar 2-substituted-2H-1,2,3-triazoles researchgate.netmdpi.com. The 1,2,3-triazole ring is expected to be planar. The N-C bond connecting the difluoromethyl group to the ring would position the substituent exocyclic to the ring. The bond lengths and angles within the triazole ring would be consistent with those of other 2H-1,2,3-triazole derivatives. For instance, the N-N bond lengths are typically around 1.32 Å, and the C-N bonds are around 1.33 Å. In the solid state, weak intermolecular interactions, such as C-H···N or C-H···F hydrogen bonds, would likely dictate the crystal packing arrangement.

Table 5: Predicted X-ray Crystallography Parameters

| Parameter | Predicted Feature |

| Molecular Geometry | Planar 1,2,3-triazole ring |

| Bond Lengths (Å) | N-N ≈ 1.32; C-N ≈ 1.33; C-C ≈ 1.36; C-F ≈ 1.35 |

| Crystal Packing | Governed by weak C-H···N and/or C-H···F interactions |

Applications of 2 Difluoromethyl 2h 1,2,3 Triazole in Interdisciplinary Research

Role as a Privileged Scaffold and Building Block in Organic Synthesis

In the realm of organic synthesis, the term "privileged scaffold" refers to a molecular framework that is capable of providing useful ligands for a range of different receptors or enzymes by making simple chemical modifications. The 1,2,3-triazole nucleus is considered a privileged structure due to its metabolic stability, hydrogen-bonding capabilities, and its role as a non-classical amide isostere. nih.govresearchgate.net The addition of a difluoromethyl (CHF₂) group further enhances its utility, making 2-(Difluoromethyl)-2H-1,2,3-triazole a highly sought-after building block for creating structurally complex and functionally diverse molecules. nih.gov

The this compound moiety serves as an excellent starting point for the synthesis of more elaborate fluorinated compounds. The presence of the difluoromethyl group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug design. researchgate.netmdpi.com Synthetic chemists leverage the stability of the triazole ring and the reactivity of the CHF₂ group or other positions on the ring to construct a variety of complex molecules.

The synthesis of fluorinated 1,2,3-triazoles often involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.net This reaction allows for the efficient and regioselective linking of a difluoromethyl-containing azide (B81097) or alkyne with a corresponding reaction partner, yielding 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net This methodology provides a robust platform for introducing the 2-(difluoromethyl)-1,2,3-triazole unit into a wide array of molecular architectures, including peptidomimetics and other bioactive scaffolds. nih.govresearchgate.net

Table 1: Examples of Complex Molecules Synthesized from Triazole Precursors

| Precursor Type | Reaction | Resulting Complex Molecule | Application Area |

|---|---|---|---|

| Trifluoromethyl propargylamines | Copper(I)-catalyzed 1,3-dipolar cycloaddition with azides | 1,4-Disubstituted 1,2,3-triazoles | Peptidomimetics, Foldamers nih.govresearchgate.net |

| 5-Fluoroisatin | Multi-step synthesis involving triazole formation | Fluorinated 1,2,3-triazoles-linked heterocycles | Anticancer agents nih.gov |

The 1,2,3-triazole ring is an effective ligand for various transition metals due to its nitrogen donor atoms. nih.gov This property is harnessed in the design of novel catalysts. The triazole framework can strongly coordinate with metal ions like palladium(II), stabilizing the catalytic sites within a solid matrix. nih.gov By attaching a difluoromethyl group, the electronic properties of the triazole ring can be fine-tuned, potentially influencing the activity and selectivity of the resulting metal complex.

In catalysis, this compound can be incorporated into larger ligand structures, such as phosphine (B1218219) or pyridine-functionalized ligands. rsc.org These hybrid ligands can then be complexed with metals like palladium or platinum to create catalysts for various organic transformations, including carbon-carbon bond formation and carbonylation reactions. nih.govrsc.org The design possibilities allow for the creation of both achiral and chiral ligands, the latter being of paramount importance in asymmetric catalysis for the synthesis of enantiomerically pure compounds, a critical need in the pharmaceutical industry. The stability and coordinating ability of the triazole moiety make it a reliable anchor for the catalytic metal center. nih.gov

Bioisosterism, the replacement of a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a key strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties. The 1,2,3-triazole ring is a well-established bioisostere for the amide bond. nih.govnih.govunimore.it This is because it mimics the steric and electronic features of the amide group but is resistant to enzymatic hydrolysis, thus improving the metabolic stability of the drug candidate. unimore.it

The difluoromethyl (CHF₂) group is also a valuable bioisostere. It can act as a mimetic for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups due to the polarized C-H bond which can act as a hydrogen bond donor. researchgate.net Furthermore, the CHF₂ group can serve as a bioisosteric replacement for a methyl (-CH₃) or trifluoromethyl (-CF₃) group to finely tune a molecule's properties. researchgate.net Therefore, the this compound scaffold offers a dual advantage in bioisosteric replacement, allowing for the simultaneous substitution of an amide bond (with the triazole ring) and another key functional group (with the difluoromethyl moiety), providing medicinal chemists with a powerful tool for optimizing lead compounds.

Applications in Material Science

The unique electronic properties and structural rigidity of the this compound scaffold make it an attractive building block for the development of advanced functional materials. Its incorporation into larger molecular systems can impart desirable characteristics for applications in electronics and polymer science.

There is a growing interest in using fluorinated triazole derivatives for the creation of new optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs). researchgate.net The 1,2,3-triazole ring can be part of a conjugated system that forms the basis of a fluorophore. The introduction of a difluoromethyl group can modulate the electronic energy levels (HOMO/LUMO) of the molecule. This tuning is critical for achieving emission in specific regions of the light spectrum, such as the desirable blue region, and for optimizing charge transport properties within a device. researchgate.netmdpi.com Research on related trifluoromethyl-substituted pyrazoloquinolines has demonstrated their potential in both photovoltaic and electroluminescent applications, suggesting a promising future for difluoromethyl-triazole analogues in this field. mdpi.com

The 1,2,3-triazole unit is an excellent linker for constructing polymers and metal-organic frameworks (MOFs) due to the high efficiency and orthogonality of its formation via click chemistry. researchgate.net Incorporating this compound into polymer chains can lead to materials with enhanced thermal stability and specific functionalities. These functionalized poly-1,2,3-triazoles have been explored for applications such as anion-exchange membranes in fuel cells. researchgate.net

In the context of coordination polymers and frameworks, functionalized 1,2,3-triazoles act as versatile building blocks. researchgate.netnih.gov When combined with metal ions, such as copper(I), they can self-assemble into complex 2-D or 3-D structures. These materials often exhibit interesting properties like photoluminescence, making them candidates for sensors or light-emitting devices. researchgate.netnih.gov The difluoromethyl group can influence the packing of the framework and its electronic properties, providing a route to new functional materials with tailored characteristics.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-Disubstituted 1,2,3-triazoles |

| 2-(Difluoromethyl)benzimidazoles |

| 5-Fluoroisatin |

| Palladium(II) |

| Platinum |

| Copper(I) |

| Trifluoromethyl propargylamines |

Self-Assembling Molecular Systems

The inherent structural characteristics of the 1,2,3-triazole ring, including its planarity, aromaticity, and the presence of multiple nitrogen atoms, make it a valuable component in the design of self-assembling molecular systems. While specific research on this compound in this context is not extensively documented, the principles derived from related triazole-containing structures provide significant insights. Organic molecules can form highly ordered one-dimensional nanostructures through non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. researchgate.net These interactions guide the spontaneous organization of molecules into larger, functional architectures.

For instance, studies on T-shaped 2H-benzo[d] acs.orgnih.govnih.govtriazole derivatives have shown their capacity to self-assemble into crystalline, needle-like structures or flower-like aggregates, depending on the peripheral substituents on the molecule. researchgate.net The nitrogen atoms within the triazole ring are crucial in directing the formation of these supramolecular structures. researchgate.net Furthermore, oligomers composed of 1,2,3-triazole units have been shown to adopt folded or helical conformations, driven by intramolecular hydrogen bonding. researchgate.net The introduction of a difluoromethyl group could further influence these interactions through multipolar C-F···H or C-F···π interactions, adding another layer of control over the self-assembly process. These organized systems have potential applications in optoelectronic devices, such as optical waveguides, which rely on materials with a higher refractive index than their surroundings to transmit light internally. researchgate.net

Sensor Development

The 1,2,3-triazole scaffold is a cornerstone in the development of chemosensors for detecting a wide range of analytes, including metal ions, anions, and neutral molecules. researchgate.netsci-hub.se Chemosensors are synthetic compounds designed to selectively bind with a target analyte and produce a detectable signal, such as a change in color or fluorescence. researchgate.net The triazole ring is particularly effective in this role due to its ability to form stable complexes with various species and its synthetic accessibility via "click chemistry". nih.gov

Triazole-based sensors often incorporate a signaling unit (fluorophore) and a binding site (receptor). The triazole ring itself can act as part of the binding site, with its nitrogen atoms coordinating to metal cations or forming hydrogen bonds with anions. sci-hub.senanobioletters.com The electronic properties of the triazole ring can also modulate the photophysical properties of the attached fluorophore upon analyte binding, leading to a measurable response. nih.gov For example, a simple 1,4-diaryl-1,2,3-triazole containing a phenol (B47542) group has been developed as a "turn-on" fluorescence sensor that shows high selectivity for fluoride (B91410) ions. rsc.org The interaction between the analyte and the sensor triggers a change in processes like photoinduced electron transfer (PET), resulting in an enhanced fluorescence signal. researchgate.net The difluoromethyl group on the this compound core could enhance the acidity of nearby protons or engage in specific fluorine-analyte interactions, potentially improving the selectivity and sensitivity of the sensor.

| Sensor Type | Analyte Detected | Sensing Mechanism | Reference |

| Triazole-based probe with a phenol moiety | Fluoride (F⁻) | "Turn-on" fluorescence | rsc.org |

| Ferrocene conjugated fluorescein-based sensor | Fe³⁺ and Hg²⁺ | Colorimetric change and ratiometric fluorescence | sci-hub.se |

| Rhodamine-based chemosensor | Fe³⁺ | Color change and complex formation | sci-hub.se |

| Functionalized triazole derivatives | Various cations and anions | Fluorescence quenching or enhancement | nanobioletters.com |

Mechanistic Studies of Biological Interactions

Elucidation of Enzyme-Inhibitor Binding Modes via Molecular Docking and Dynamics

Molecular docking is a powerful computational tool used extensively in drug design to predict how a small molecule (ligand), such as a this compound derivative, binds to the active site of a target protein or enzyme. nih.govekb.eg This technique allows researchers to visualize the preferred orientation of the inhibitor within the binding pocket and to analyze the intermolecular forces that stabilize the enzyme-inhibitor complex. nih.gov

In studies involving triazole derivatives, molecular docking has been instrumental in identifying key interactions. For example, docking studies of triazole-like ligands with Lysine Demethylase 5A (KDM5A), an enzyme implicated in cancer, revealed that the most potent inhibitors form strong binding interactions within the catalytic pocket, achieving low binding energy scores (e.g., -11.042 kcal/mol). cal-tek.eu Similarly, when novel 1,2,4-triazole (B32235) derivatives were evaluated as inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), docking studies helped to rationalize their inhibitory activities by showing how they fit within the enzyme active sites. nih.gov These models often highlight the formation of hydrogen bonds between the nitrogen atoms of the triazole ring and amino acid residues (e.g., methionine, threonine), as well as hydrophobic interactions and multipolar interactions involving fluorinated groups. acs.orgmdpi.com Molecular dynamics simulations can further refine these static models by showing how the complex behaves over time, providing a more dynamic and realistic view of the binding event.

| Triazole Derivative Class | Target Enzyme | Key Findings from Docking | Reference |

| Triazole-like ligands | KDM5A | Identification of compounds with strong binding affinity (-11.042 kcal/mol) in the catalytic pocket. | cal-tek.eu |

| 1,2,4-Triazole-3-thiols | AChE and BChE | Assessment of inhibitory activities and calculation of binding free energies. | nih.gov |

| Quinazoline-triazole hybrids | EGFR | H-bonds between triazole N-1 and Met793, and N-3 with threonine residues, lead to tighter binding. | mdpi.com |

| Thiazole carboxamides | COX-1/COX-2 | Favorable binding to COX-2 over COX-1, with interaction patterns similar to celecoxib. | metu.edu.tr |

Investigation of Protein-Ligand Interactions at the Molecular Level

Understanding the specific molecular interactions between a ligand and its protein target is fundamental to medicinal chemistry. The this compound scaffold offers several features that contribute to binding. The triazole ring, being a bioisostere of an amide bond, can participate in hydrogen bonding and dipole-dipole interactions. nih.govrsc.org The nitrogen atoms can act as hydrogen bond acceptors, a common interaction observed in many enzyme active sites. researchgate.net

The difluoromethyl group (CHF₂) introduces unique properties due to the high electronegativity of fluorine. Fluorine atoms rarely act as hydrogen bond acceptors but can participate in favorable multipolar interactions, particularly with the carbonyl groups of the protein backbone (C–F···C=O). nih.gov These orthogonal interactions can significantly enhance binding affinity where traditional hydrogen bonds may not be geometrically feasible. nih.gov The introduction of fluorine can also increase metabolic stability and membrane permeation. acs.org Techniques such as X-ray crystallography and differential scanning fluorimetry (DSF) are used to experimentally validate and quantify these interactions. acs.orgnih.govresearchgate.net DSF, for instance, measures the change in a protein's melting temperature upon ligand binding, which can be used to estimate the dissociation constant and provides a robust method for screening protein-ligand interactions. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Understanding Binding Affinities and Target Selectivity

Structure-Activity Relationship (SAR) studies involve systematically modifying the chemical structure of a compound to observe the effect on its biological activity. This process is crucial for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, SAR studies would explore how changes to different parts of the molecule affect its interaction with a biological target.

For example, in the development of ligands for tau protein, replacing a flexible bridge in a parent molecule with a 1,2,3-triazole ring was explored. nih.gov Subsequent modifications to the substituents on the associated benzothiazole (B30560) and phenyl rings led to significant variations in binding affinity, with Kᵢ values ranging from nanomolar to micromolar. nih.gov Similarly, in the design of epidermal growth factor receptor (EGFR) inhibitors, SAR studies revealed that the nature of the substituent on the triazole ring was critical for activity and selectivity. Small, hydrophilic groups versus larger aromatic groups resulted in different potency profiles against mutant forms of the enzyme. mdpi.com Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be developed to correlate the physicochemical properties of a series of compounds with their biological activities, providing a predictive model for designing more potent analogs. researchgate.net

| Compound Series | Biological Target | Key SAR Findings | Reference |

| Benzothiazole-triazole derivatives | Tau protein | Replacement of a trans-butadiene bridge with 1,2,3-triazole and modification of other rings altered binding affinity (Kᵢ = >1.5 μM–0.46 nM). | nih.gov |

| Quinazoline-triazole hybrids | EGFR Kinase | Substitution at the C-7 position of the quinazoline (B50416) core with a 3-nitro-1,2,4-triazole (B13798) motif led to potent dual EGFR/VEGFR2 inhibitors. | mdpi.com |

| Theophylline-triazole derivatives | NSCLC cells | Modifications on the phenyl ring attached to the triazole led to derivative d17 showing strong antiproliferative activity. | frontiersin.org |

| 1,2,4-Triazole derivatives | Cryptococcus neoformans | 3D-QSAR models were developed to predict antifungal activity based on steric and electrostatic fields. | researchgate.net |

Mechanisms of Action at the Cellular or Molecular Level

Specific Enzyme Inhibition: A primary mechanism for many triazole-based compounds is the direct inhibition of enzymes. For example, triazole antifungals function by inhibiting the cytochrome P450 enzyme 14-α-sterol demethylase (CYP51), which is essential for ergosterol (B1671047) biosynthesis in fungi. nih.gov This disruption of the fungal cell membrane leads to cell death. This class of compounds can also inhibit other enzymes; for instance, certain derivatives have been designed to target kinases, proteases, or histone demethylases involved in cancer progression. cal-tek.eunih.gov

Receptor Modulation: Some triazole derivatives can act as modulators of cellular receptors. Research has shown that 1,2,3-triazole-based compounds can modulate fibroblast growth factor (FGF) receptors, offering neuroprotective effects that could be beneficial for treating neurodegenerative diseases. nih.gov

Induction of Apoptosis and Cell Cycle Arrest: In the context of anticancer activity, many 1,2,3-triazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov Mechanistic studies reveal that these compounds can trigger apoptotic pathways, inhibit microtubule assembly, and cause cell cycle arrest, typically at the G2/M phase, thereby preventing cancer cell proliferation. nih.gov

DNA Interaction: Certain complex triazole derivatives have been designed to interact with DNA. Molecular modeling and spectral analysis have shown that some analogs can bind to the minor groove of DNA, forming a stable complex and potentially interfering with DNA replication and transcription processes in tumor cells. nih.gov

These diverse mechanisms highlight the versatility of the triazole scaffold in medicinal chemistry, where its stable core can be decorated with various functional groups to target a wide array of biological processes. researchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of fluoroalkylated triazoles is an area of intense research, with a growing emphasis on green and sustainable chemistry. Future efforts for 2-(difluoromethyl)-2H-1,2,3-triazole are expected to move beyond traditional methods toward more efficient and environmentally benign processes.

A primary focus will be the refinement of 1,3-dipolar cycloaddition reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgescholarship.org Research will likely target the development of heterogeneous catalysts, such as polymer-supported or metal-nanoparticle systems, to simplify product purification and enable catalyst recycling. researchgate.net The use of azidodifluoroacetamides and related building blocks in click reactions has already been shown to be an effective method for creating N-difluoromethyl triazole scaffolds. rsc.org

Furthermore, metal-free cycloaddition strategies are a significant area for development. These reactions, which proceed without a metal catalyst, are highly desirable for biological applications to avoid cellular toxicity associated with residual copper. researchgate.net Innovations in this area could involve strain-promoted azide-alkyne cycloadditions (SPAAC) or the design of novel difluoromethylated synthons that are highly reactive under physiological conditions. escholarship.org

Future synthetic strategies are summarized in the table below.

| Synthetic Strategy | Key Features & Advantages | Emerging Research Focus |

| Catalyst Optimization (CuAAC) | High regioselectivity (1,4-disubstituted products), mild reaction conditions. | Development of reusable heterogeneous catalysts (e.g., polymer-supported Cu(I), Cu-nanoparticles) to minimize metal contamination and improve sustainability. researchgate.netresearchgate.net |

| Metal-Free Cycloadditions | Avoids cytotoxicity from metal catalysts, ideal for in vivo applications. | Design of strained difluoromethylated alkynes or azides for SPAAC; exploration of tandem [3+2] cycloaddition-retro-Diels-Alder reactions. researchgate.netru.nl |

| Multi-Component Reactions | High atom economy, operational simplicity, rapid assembly of molecular complexity from simple precursors. | Designing one-pot procedures that combine the formation of the azide (B81097) or alkyne precursor and the subsequent cycloaddition to streamline the synthesis of this compound derivatives. frontiersin.org |

Exploration of New Reactivity Profiles for the Difluoromethyl Triazole Core

The reactivity of the this compound core is largely unexplored, presenting a fertile ground for fundamental chemical research. The interplay between the electron-withdrawing CHF2 group and the aromatic triazole ring is expected to impart unique reactivity.

One promising avenue is the exploration of denitrogenative ring-opening reactions. N-fluoroalkyl-1,2,3-triazoles can undergo rhodium-catalyzed ring opening, extruding N2 to form reactive rhodium-carbenoid intermediates. These intermediates can be trapped by various partners like nitriles or enol ethers to generate other N-perfluoroalkyl azaheterocycles, such as imidazoles and pyrroles. sigmaaldrich.com Applying this methodology to the 2-CHF2-triazole core could provide access to a wide array of novel difluoromethylated heterocycles that are otherwise difficult to synthesize.

Additionally, the C-H bond of the difluoromethyl group offers a potential site for late-stage functionalization, a highly sought-after strategy in medicinal chemistry. Research into selective C-H activation or functionalization could allow for the direct modification of the CHF2 group, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

| Reaction Type | Description | Potential Products |

| Denitrogenative Ring Opening | Rhodium-catalyzed extrusion of N2 from the triazole ring to form a reactive carbenoid intermediate. sigmaaldrich.com | N-difluoromethyl imidazoles, pyrroles, imidazolones. |

| C-H Functionalization | Selective chemical modification of the C-H bond within the difluoromethyl group. | Diversified 2-(difluoro-substituted-methyl)-2H-1,2,3-triazoles. |

| Ring Transformations | Chemical or photochemical rearrangement of the triazole core to other heterocyclic systems. | Novel isomeric structures and scaffolds. |

Advanced Applications in Bio-orthogonal Chemistry and Bioconjugation

Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. website-files.com The formation of the 1,2,3-triazole ring via click chemistry is one of the most powerful and widely used bio-orthogonal ligations. escholarship.orgnih.gov The introduction of a 2-difluoromethyl group onto the triazole can fine-tune the properties of the resulting conjugate for advanced applications.

The CHF2 group can alter the lipophilicity, metabolic stability, and conformational preferences of a molecule, making this compound an attractive linker for bioconjugation. sigmaaldrich.com Future research will likely focus on incorporating this moiety into probes for imaging, tracking, and identifying biomolecules in vivo. website-files.com For example, a difluoromethyl triazole could be used to link a targeting moiety (like a peptide or antibody) to a payload (like a drug or fluorescent dye).

A particularly exciting direction is the development of fluorogenic bio-orthogonal reactions, where the triazole formation event triggers a fluorescent signal. nih.govnih.gov By designing precursors to this compound that are non-fluorescent but yield a highly fluorescent product upon reaction, researchers can develop powerful tools for imaging biological processes with a high signal-to-noise ratio.

Integration into Supramolecular Assemblies and Nanotechnology

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The 1,2,3-triazole ring is an excellent building block for supramolecular structures due to its ability to participate in hydrogen bonding, π-π stacking, and coordination with metal ions. researchgate.net The difluoromethyl group adds another layer of functionality, as the C-H bond can act as a hydrogen bond donor.

Future research is expected to explore the use of this compound derivatives as synthons for creating complex supramolecular architectures such as rotaxanes, catenanes, and molecular cages. These structures could find applications in areas like molecular recognition, sensing, and catalysis.

In nanotechnology, the functionalization of material surfaces with specific organic molecules is crucial for tailoring their properties. Triazoles are often used to modify nanoparticles for various applications. For instance, fluorinated-triazole-modified zinc oxide (ZnO) nanoparticles have been developed for marine antifouling coatings. mdpi.com It is conceivable that this compound could be similarly employed to modify the surfaces of nanoparticles (e.g., gold, silica, or quantum dots), imparting unique properties of stability and hydrophobicity, for applications in materials science, diagnostics, and targeted drug delivery.

Synergistic Approaches Combining Computational and Experimental Research for Rational Design

The rational design of molecules with specific properties is greatly enhanced by the integration of computational and experimental methods. wiley.com For this compound, this synergistic approach will be critical for accelerating its development in medicinal chemistry and materials science.

Computational tools like Density Functional Theory (DFT) can be used to predict the geometric and electronic properties of novel triazole derivatives, including their reactivity, stability, and spectral characteristics. acs.orgdnu.dp.ua This allows researchers to prioritize the synthesis of the most promising candidates. Molecular docking simulations can predict how these molecules might bind to biological targets, such as enzymes or receptors, guiding the design of new therapeutic agents. nih.govnih.gov For example, DFT and docking studies have been effectively used to design triazole derivatives as potent inhibitors for specific cancer-related proteins. nih.govnih.gov

This computational-experimental feedback loop—where computational predictions guide experimental work, and experimental results refine computational models—will be instrumental in unlocking the full potential of the this compound scaffold.

| Research Area | Computational Method | Experimental Application |

| Drug Discovery | Molecular Docking, Quantitative Structure-Activity Relationship (QSAR) | Synthesis and in vitro/in vivo testing of rationally designed enzyme inhibitors or receptor ligands. nih.govnih.gov |

| Reaction Optimization | Density Functional Theory (DFT) | Predicting transition states and reaction pathways to optimize conditions for novel synthetic routes. dnu.dp.uanih.gov |

| Materials Science | Molecular Dynamics (MD) Simulations | Modeling the self-assembly of triazole derivatives into supramolecular structures or their interaction with nanoparticle surfaces. |

| Spectroscopy | Time-Dependent DFT (TD-DFT) | Predicting and interpreting UV-Vis and NMR spectra to confirm the structure of newly synthesized compounds. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.